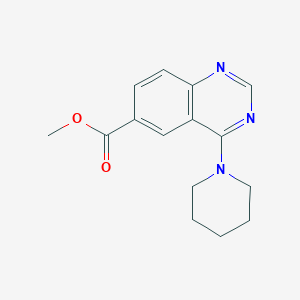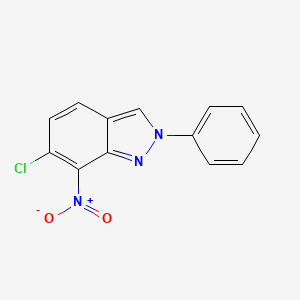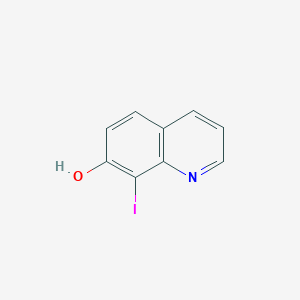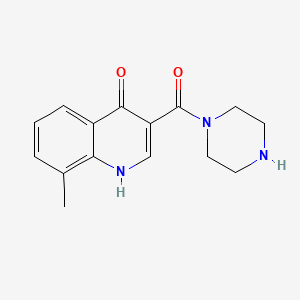
8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-メチル-3-(ピペラジン-1-カルボニル)キノリン-4(1H)-オンは、キノリン系に属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。この化合物は、ピペラジン-1-カルボニル置換基を有するキノリンコアを特徴としており、その独自の化学的および生物学的特性に寄与する可能性があります。
2. 製法
合成経路と反応条件
8-メチル-3-(ピペラジン-1-カルボニル)キノリン-4(1H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものが含まれます。
キノリンコアの形成: アニリン誘導体から出発し、Skraup合成またはFriedländer合成によってキノリンコアを合成することができます。
メチル基の導入: メチル基は、ハロゲン化メチルを用いたアルキル化反応によって導入することができます。
ピペラジン-1-カルボニル基の付加: このステップは、キノリン誘導体をピペラジンと、ホスゲンまたはカルボニルジイミダゾールなどのカルボニル化剤と反応させることで行われます。
工業的製造方法
工業的製造方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フローリアクターやグリーンケミストリーの原理の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the Piperazine-1-carbonyl Group: This step involves the reaction of the quinoline derivative with piperazine and a carbonylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
反応の種類
8-メチル-3-(ピペラジン-1-カルボニル)キノリン-4(1H)-オンは、以下のような様々な化学反応を起こすことができます。
酸化: 追加の官能基を導入したり、既存の官能基を変えたりするために、化合物を酸化することができます。
還元: 還元反応は、化合物の酸化状態を変えるために使用できます。
置換: 求核置換反応または求電子置換反応によって、キノリンコア上の置換基を変えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: ハロゲン化物、酸、または塩基などの試薬は、置換反応を促進することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。例えば、酸化によってキノリンN-オキシドが生成される可能性があり、置換反応によって様々な官能基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性を研究しています。
医学: 医薬品の中間体または有効成分としての潜在的な用途があります。
工業: 新素材や化学プロセスの開発への応用があります。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
作用機序
8-メチル-3-(ピペラジン-1-カルボニル)キノリン-4(1H)-オンの作用機序は、その特定の生物学的標的に依存します。一般的に、キノリン誘導体は、酵素や受容体などの様々な分子標的に相互作用し、特定の経路の阻害または活性化につながります。ピペラジン-1-カルボニル基は、結合親和性または選択性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
キノリン: より単純な構造を持つ親化合物。
クロロキン: キノリンコアを持つよく知られた抗マラリア薬。
ピペラジン誘導体: 類似のピペラジン置換基を持つ化合物。
独自性
8-メチル-3-(ピペラジン-1-カルボニル)キノリン-4(1H)-オンは、キノリンコアとピペラジン-1-カルボニル基の特定の組み合わせによって独自性があります。この組み合わせは、他のキノリンまたはピペラジン誘導体と比較して、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Piperazine Derivatives: Compounds with similar piperazine substituents.
Uniqueness
8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one is unique due to the specific combination of the quinoline core and the piperazine-1-carbonyl group. This combination may confer distinct chemical and biological properties compared to other quinoline or piperazine derivatives.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
8-methyl-3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H17N3O2/c1-10-3-2-4-11-13(10)17-9-12(14(11)19)15(20)18-7-5-16-6-8-18/h2-4,9,16H,5-8H2,1H3,(H,17,19) |
InChIキー |
ROCKFSSWQXJUEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


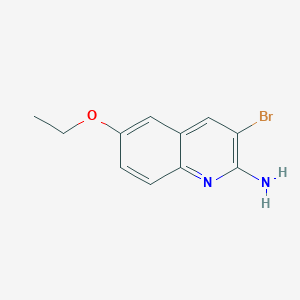
![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
amino}acetic acid](/img/structure/B11850264.png)

![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)
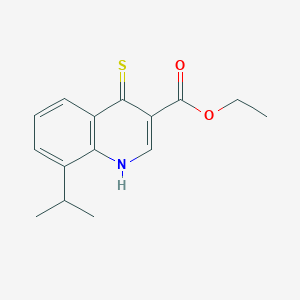


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

